9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole
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Overview
Description
9-(4’-Chloro-[1,1’-biphenyl]-4-yl)-9H-carbazole is a complex organic compound that features a carbazole moiety substituted with a 4’-chloro-[1,1’-biphenyl] group
Preparation Methods
The synthesis of 9-(4’-Chloro-[1,1’-biphenyl]-4-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 4-chlorophenylboronic acid reacts with 4-chloronitrobenzene in the presence of a palladium catalyst to form the biphenyl structure. This intermediate is then subjected to further reactions to introduce the carbazole moiety .
Chemical Reactions Analysis
9-(4’-Chloro-[1,1’-biphenyl]-4-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to molecular interactions and binding studies.
Industry: It can be used in the production of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 9-(4’-Chloro-[1,1’-biphenyl]-4-yl)-9H-carbazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 9-(4’-Chloro-[1,1’-biphenyl]-4-yl)-9H-carbazole include:
4-Chlorobiphenyl: A simpler structure with similar biphenyl characteristics.
Boscalid: A biphenyl amide derivative used as a fungicide.
ABT-737: A compound with a biphenyl structure used in apoptosis regulation studies.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 9-(4’-Chloro-[1,1’-biphenyl]-4-yl)-9H-carbazole.
Properties
IUPAC Name |
9-[4-(4-chlorophenyl)phenyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN/c25-19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIJVTXWWPWLOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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